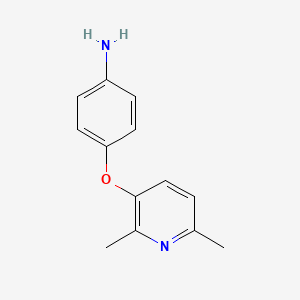
(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of an amino group, a phenyl group, and a bromophenyl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone typically involves multi-step organic reactions One common method includes the condensation of 2-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions to prevent side reactions.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can introduce various functional groups such as methoxy or cyano groups.
科学研究应用
(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of (2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid
- N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
- (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone
Uniqueness
(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the bromine atom or have different substituents, leading to variations in their chemical behavior and applications.
属性
分子式 |
C16H11BrN2OS |
|---|---|
分子量 |
359.2 g/mol |
IUPAC 名称 |
(2-amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone |
InChI |
InChI=1S/C16H11BrN2OS/c17-12-9-5-4-8-11(12)14(20)15-13(19-16(18)21-15)10-6-2-1-3-7-10/h1-9H,(H2,18,19) |
InChI 键 |
ZAWGTWVEFFJFEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)

![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)




![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)


